molecular formula C17H19N3O2S B14959092 3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B14959092
M. Wt: 329.4 g/mol
InChI Key: ZUFNYCBBLQMBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Amidation Reaction: The benzothiazole derivative is then reacted with propanoyl chloride in the presence of a base to form the propanamido group.

    Coupling with Benzamide: Finally, the propanamido-benzothiazole intermediate is coupled with benzamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a propanamido group.

    3-(4-oxo-3-quinazolinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide: Another related compound with a quinazolinyl group.

Uniqueness

3-PROPANAMIDO-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

3-(propanoylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C17H19N3O2S/c1-2-15(21)18-12-7-5-6-11(10-12)16(22)20-17-19-13-8-3-4-9-14(13)23-17/h5-7,10H,2-4,8-9H2,1H3,(H,18,21)(H,19,20,22)

InChI Key

ZUFNYCBBLQMBME-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.